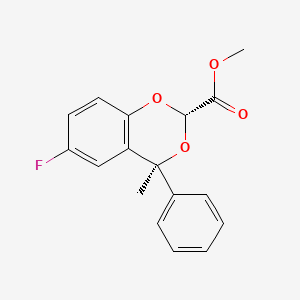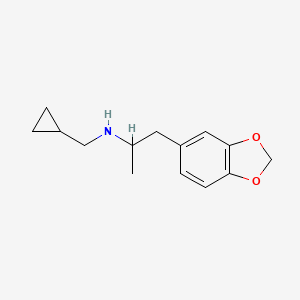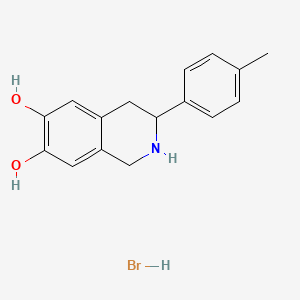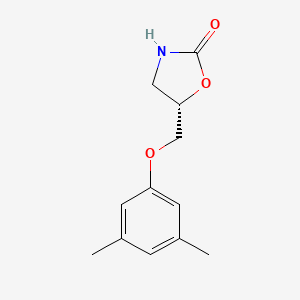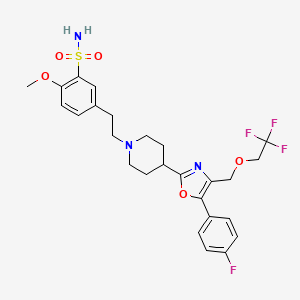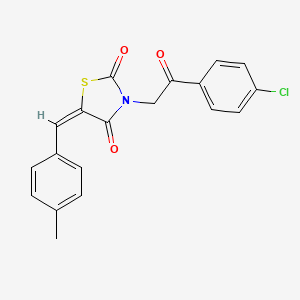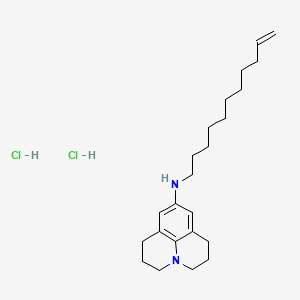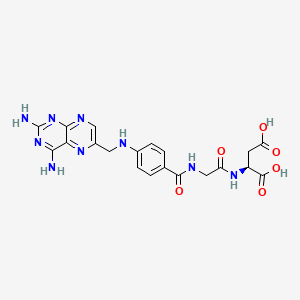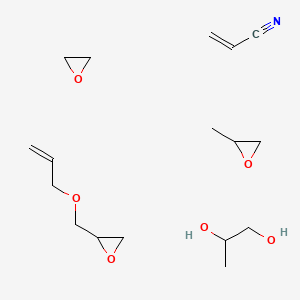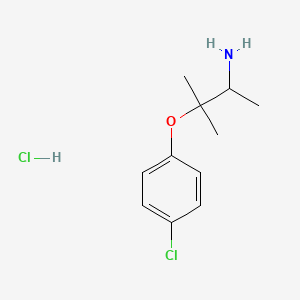
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride is a chemical compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of a chlorophenoxy group attached to a butylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:
Formation of p-Chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
p-Chlorophenol is then reacted with an appropriate alkyl halide to form p-chlorophenoxyalkane.Amination: The p-chlorophenoxyalkane is subjected to amination using a suitable amine, such as methylamine, under controlled conditions to yield the desired amine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amine.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyalkylamines with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Chlorphenesin: A phenol ether used to treat painful muscular conditions.
Chloroxylenol: An antimicrobial agent used to treat cuts and abrasions.
Uniqueness
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88222-09-7 |
|---|---|
Fórmula molecular |
C11H17Cl2NO |
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
3-(4-chlorophenoxy)-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(13)11(2,3)14-10-6-4-9(12)5-7-10;/h4-8H,13H2,1-3H3;1H |
Clave InChI |
DPHYDLSVWZWTFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)OC1=CC=C(C=C1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


